2,5-Dinitrobenzoic acid

Description

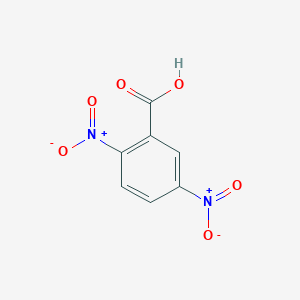

Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDNKRCCODWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060582 | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-28-6 | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U2ZZM3NHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,5-Dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound, a significant compound in various chemical syntheses. The information is presented to support research and development activities, with a focus on clarity and practical application.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid characterized by the presence of two nitro functional groups attached to the benzene (B151609) ring.

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)--INVALID-LINK--[O-][5][6]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound for quick reference.

| Property | Value | Source(s) |

| Melting Point | 177 - 182 °C | [1][2][3][4] |

| Boiling Point | 419.6 ± 35.0 °C (Predicted) | [2][3][4] |

| Density | 1.688 ± 0.06 g/cm³ (Predicted) | [2][3][4] |

| pKa | 1.62 (at 25 °C) | [2][3][5] |

| Flash Point | 190.5 °C | [2] |

| Vapor Pressure | 8.59E-08 mmHg (at 25 °C) | [2] |

Detailed Physical Properties

-

Appearance: At room temperature, this compound presents as prismatic crystals or a light yellow crystalline powder.[1][4]

-

Solubility: It is soluble in ethanol, ether, and hot water.[1] A common purification method involves crystallization from distilled water.[1][5]

-

Acidity: With a pKa of 1.62, this compound is a considerably stronger acid than benzoic acid (pKa = 4.20).[2][5][7] This increased acidity is due to the electron-withdrawing effects of the two nitro groups, which stabilize the carboxylate anion.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound.[8][9] Spectra have been recorded in solvents such as DMSO-d6 and Acetone.[5][8]

-

Infrared (IR) Spectroscopy: The IR spectrum, typically obtained using a KBr disc, shows characteristic peaks for the carboxylic acid and nitro functional groups.[5][8]

-

Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for the determination of the molecular weight and fragmentation patterns.[5][6][8]

-

UV-Vis Spectroscopy: UV-Vis spectra have been recorded, often in methanol, to analyze its electronic transitions.[6][8]

Experimental Protocols

The following sections detail generalized experimental procedures for determining key physical properties of solid organic compounds like this compound.

5.1. Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound.

-

Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes, thermometer.[10]

-

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of approximately 3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[10] A narrow melting range is indicative of high purity.

-

5.2. Determination of Solubility

Solubility tests help in selecting appropriate solvents for reactions, recrystallization, and analysis.

-

Apparatus: Test tubes, spatula, vortex mixer (optional), various solvents.

-

Procedure:

-

Approximately 100 mg of this compound is placed into a series of test tubes.[11]

-

To each tube, 2 mL of a different solvent (e.g., water, ethanol, ether, hexane) is added.[11]

-

The mixture is agitated vigorously (e.g., by stirring or using a vortex mixer).

-

The sample is observed to determine if it dissolves completely, partially, or not at all.

-

Observations are recorded as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the amount of dissolved solute can be determined after evaporating the solvent.[12]

-

5.3. Purification by Recrystallization

This is a standard method for purifying solid organic compounds.

-

Apparatus: Erlenmeyer flasks, hot plate, filter funnel, filter paper, ice bath.

-

Procedure:

-

A suitable solvent is chosen in which this compound is soluble at high temperatures but less soluble at low temperatures (e.g., hot water).[1]

-

The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

-

The hot solution is filtered (if necessary) to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly, promoting the formation of pure crystals. Cooling may be completed in an ice bath.

-

The purified crystals are collected by suction filtration and washed with a small amount of cold solvent.

-

The crystals are dried, for instance, in a vacuum desiccator.[1][5]

-

Visualizations

6.1. Synthetic Pathways

This compound can be synthesized via several routes. The diagram below illustrates two common methods mentioned in the literature.[13]

Caption: Synthetic routes to this compound.

6.2. Experimental Workflow for Physical Property Determination

The following diagram outlines a logical workflow for the characterization of a solid organic compound like this compound.

Caption: Workflow for physical characterization.

References

- 1. This compound | 610-28-6 [chemicalbook.com]

- 2. 2,5-dinitrobenzoate [chembk.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(610-28-6) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. amherst.edu [amherst.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,5-Dinitrobenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dinitrobenzoic acid, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a particular focus on its relevance in organic synthesis and potential in drug discovery frameworks.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid characterized by the presence of two nitro functional groups on the benzene (B151609) ring. These electron-withdrawing groups significantly influence the molecule's reactivity and acidity.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 610-28-6 |

| Molecular Formula | C₇H₄N₂O₆ |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)--INVALID-LINK--[O-] |

| InChI Key | YKMDNKRCCODWMG-UHFFFAOYSA-N |

Physicochemical Data

The key quantitative physicochemical properties of this compound are presented in the following table for easy reference.

| Property | Value | Source |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Appearance | Light yellow crystalline powder / Prismatic crystals | [1][3] |

| Melting Point | 178-182 °C | [3][4][5] |

| Boiling Point (Predicted) | 419.6 ± 35.0 °C | [3][4] |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [3][4] |

| pKa (at 25 °C) | 1.62 | [2] |

| Solubility | Soluble in ethanol, ether, and hot water. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of a suitable precursor. A reliable and detailed method involves a two-step process starting from 5-nitro-2-aminotoluene, as documented in Organic Syntheses.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Preparation of 2-Nitroso-5-nitrotoluene

-

Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 50 g (0.33 mole) of pulverized 5-nitro-2-aminotoluene.

-

Acidification: Add an ice-cold solution of 200 ml of concentrated sulfuric acid in 50 ml of water to the flask.

-

Preparation of Caro's Acid: In a separate 2-liter beaker, prepare Caro's acid by adding 300 g (1.11 moles) of pulverized potassium persulfate to 175 ml of ice-cold concentrated sulfuric acid (sp. gr. 1.84).

-

Oxidation: While stirring the 5-nitro-2-aminotoluene suspension at room temperature, pour in the well-stirred solution of Caro's acid. Warm the mixture, but discontinue heating once the temperature reaches 40°C.

-

Continued Reaction: Stir the solution for an additional 2 hours. Then, add another 100 g (0.37 mole) of powdered potassium persulfate in one portion. The exothermic reaction should maintain the temperature at 40°C. Continue stirring for 2 more hours.

-

Work-up and Isolation: Dilute the suspension with water to a total volume of 4 liters. Filter the solid with suction and wash it with 400 ml of water.

-

Purification: Transfer the wet material to a 5-liter flask, add approximately 700 ml of water, and steam-distill the mixture. The 2-nitroso-5-nitrotoluene is isolated by filtering the distillate. The expected yield of the air-dried product is between 30–39 g (55–71%).

Step 2: Oxidation to this compound

-

Reaction Setup: Prepare a suspension of 20 g (0.12 mole) of the air-dried 2-nitroso-5-nitrotoluene in 100 ml of water in a 500-ml Erlenmeyer flask.

-

Addition of Oxidizing Agent: To the suspension, add 50 g (0.17 mole) of powdered potassium dichromate.

-

Acidification and Oxidation: Slowly and with stirring, add 170 ml of concentrated sulfuric acid. After all the acid has been added, heat the mixture to 50°C. Remove the heat source and maintain the temperature between 50° and 55°C by cooling in an ice bath during the exothermic reaction. After 20 minutes, raise the temperature to 65° ± 3°C and hold it there for 1 hour.

-

Isolation of Crude Product: Cool the solution to 20°C and add 250 g of ice. Stir for a few minutes, then filter the solid with suction and wash with 35 ml of ice water.

-

Purification: Suspend the solid in 25 ml of water and dissolve it by the gradual addition of a 10% sodium carbonate solution. Filter the solution. Strongly acidify the filtrate with 1:1 hydrochloric acid. Chill the mixture in ice for one hour and then filter the product. Wash the collected acid with 12 ml of ice water and air-dry. The yield of this compound is 14–17 g (55–66%).

-

Recrystallization: For further purification, dissolve 10 g of the acid in 250 ml of boiling 5% hydrochloric acid. Chilling the solution in ice will deposit nearly colorless crystals of this compound with a melting point of 177–178°C.

Key Applications and Reactions

This compound serves as a versatile intermediate in organic synthesis and has applications in analytical chemistry. The dinitroaromatic scaffold is also of interest in medicinal chemistry.

Intermediate in Synthesis

It is used as a precursor for the synthesis of dyes and pigments. The nitro groups can be reduced to amino groups, which are then available for further chemical transformations.

Derivatization of Alcohols for Analysis

Dinitrobenzoic acids are classic derivatizing agents used to convert liquid or low-melting alcohols into solid ester derivatives with sharp, well-defined melting points, facilitating their identification. While specific protocols for the 2,5-isomer are less common, the following procedures for the related 3,5-dinitrobenzoic acid are representative of this application.

Caption: Workflow for alcohol derivatization using dinitrobenzoic acid.

This modern protocol avoids the use of hazardous chlorinating agents.[2]

-

Reaction Mixture: In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol to be analyzed.

-

Catalyst Addition: Add 1-2 drops of concentrated sulfuric acid to the mixture.

-

Microwave Irradiation: Heat the mixture in a microwave reactor for 2-5 minutes at a power of 300W.

-

Isolation: Pour the reaction mixture into 20 mL of ice-cold water to precipitate the ester derivative.

-

Purification: Filter the crude product and wash it with a cold 5% sodium bicarbonate solution to remove any unreacted acid. Recrystallize the solid product from a suitable solvent (e.g., ethanol/water mixture).

-

Analysis: Dry the purified crystals and determine their melting point for identification.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the dinitroaromatic scaffold is of significant interest to medicinal chemists. Notably, recent research has focused on derivatives of the isomeric 3,5-dinitrobenzoic acid for the development of new antitubercular agents.[1]

Alkyl esters and N-alkyl amides of 3,5-dinitrobenzoic acid have shown potent activity against Mycobacterium tuberculosis.[6] These compounds are investigated as potential inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical component in the mycobacterial cell wall synthesis pathway. The nitro groups are hypothesized to be crucial for the mechanism of action, potentially acting as bio-reductive "warheads" that covalently modify a cysteine residue in the enzyme's active site. This area of research highlights the potential of dinitrobenzoic acid derivatives as scaffolds for developing novel anti-infective drugs.

Analytical Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Method: Reverse Phase (RP) HPLC

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Column: A C18 column, such as Newcrom R1, is suitable.

-

Detection: UV detection is appropriate due to the aromatic nature and nitro chromophores of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. The expected chemical shifts in DMSO-d₆ are:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show three signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three non-equivalent protons on the benzene ring. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present at a downfield chemical shift (typically δ > 10 ppm).

-

¹³C NMR (DMSO-d₆): The spectrum will show seven distinct carbon signals. The carboxyl carbon will appear significantly downfield (δ ~165 ppm). The six aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons attached to the nitro groups being the most deshielded. The residual solvent peak for DMSO-d₆ appears at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300–2500 | O-H stretch (Carboxylic Acid) | Strong, Broad |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong |

| 1570–1490 | N-O asymmetric stretch (Nitro group) | Strong |

| 1390–1300 | N-O symmetric stretch (Nitro group) | Strong |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium to Weak |

| 1300–1000 | C-O stretch | Strong |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

References

- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hansshodhsudha.com [hansshodhsudha.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. beilstein-journals.org [beilstein-journals.org]

A Comprehensive Technical Guide to 2,5-Dinitrobenzoic Acid (CAS 610-28-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,5-Dinitrobenzoic acid (CAS 610-28-6), a significant chemical intermediate and research compound. This document collates essential information on its chemical and physical properties, spectroscopic data, synthesis protocols, safety and handling procedures, and potential applications, with a particular focus on its relevance to chemical synthesis and drug discovery. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical workflows, adhering to specified formatting requirements.

Chemical and Physical Properties

This compound is a dinitrated derivative of benzoic acid with the chemical formula C₇H₄N₂O₆. The presence of two electron-withdrawing nitro groups significantly influences its chemical properties, particularly its acidity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 610-28-6 | [2][3] |

| Molecular Formula | C₇H₄N₂O₆ | [2][3] |

| Molecular Weight | 212.12 g/mol | [2][4] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 178-182 °C | [4] |

| Boiling Point (Predicted) | 419.6 ± 35.0 °C | [4] |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [4] |

| pKa | 1.62 | [1] |

| InChI | 1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11) | [3] |

| InChIKey | YKMDNKRCCODWMG-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)--INVALID-LINK--[O-] | [3] |

Spectroscopic Data

The structural identification of this compound is corroborated by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Source |

| DMSO-d₆ | ~8.6 | d | Aromatic H | [5] |

| DMSO-d₆ | ~8.4 | dd | Aromatic H | [5] |

| DMSO-d₆ | ~8.0 | d | Aromatic H | [5] |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (ppm) | Assignment | Source |

| Not Specified | ~165 | C=O | [3] |

| Not Specified | ~148 | C-NO₂ | [3] |

| Not Specified | ~142 | C-NO₂ | [3] |

| Not Specified | ~133 | Aromatic CH | [3] |

| Not Specified | ~129 | Aromatic C-COOH | [3] |

| Not Specified | ~127 | Aromatic CH | [3] |

| Not Specified | ~122 | Aromatic CH | [3] |

Note: Data is compiled from publicly available spectra and may vary based on experimental conditions.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3300-2500 | O-H stretch (carboxylic acid) | [6] |

| ~1700 | C=O stretch (carboxylic acid) | [7] |

| 1550-1475 | N-O asymmetric stretch (nitro compound) | [6] |

| 1360-1290 | N-O symmetric stretch (nitro compound) | [6] |

| 1320-1000 | C-O stretch | [6] |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at m/z 212.[8] Key fragmentation patterns for benzoic acids typically involve the loss of -OH (M-17) and -COOH (M-45).[9][10] For this compound, characteristic fragments would also arise from the nitro groups.

Synthesis of this compound

A verified experimental protocol for the synthesis of this compound is available from Organic Syntheses.[2] The synthesis is a two-step process starting from 5-nitro-2-aminotoluene.

Experimental Protocol: Synthesis of this compound

Part A: Preparation of 2-Nitroso-5-nitrotoluene

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 50 g (0.33 mole) of pulverized 5-nitro-2-aminotoluene.

-

Add an ice-cold solution of 200 ml of concentrated sulfuric acid in 50 ml of water.

-

While stirring the suspension at room temperature, prepare Caro's acid by adding 300 g (1.11 moles) of pulverized potassium persulfate to 175 ml of ice-cold concentrated sulfuric acid in a 2-liter beaker.

-

Cool the Caro's acid mixture to below 10°C and slowly add it to the stirred suspension of 5-nitro-2-aminotoluene, maintaining the temperature between 8°C and 10°C with an ice-salt bath.

-

After the addition is complete, continue stirring for one hour, keeping the temperature below 10°C.

-

Pour the reaction mixture onto 3 kg of crushed ice in a 10-liter crock, resulting in the precipitation of a greenish-yellow solid.

-

Filter the solid with suction and wash with 400 ml of water.

-

Transfer the wet material to a 5-liter round-bottomed flask, add approximately 700 ml of water, and steam-distill the mixture.

-

Filter the 2-nitroso-5-nitrotoluene from the distillate. The yield of the air-dried product is 30–39 g (55–71%).

Part B: Oxidation to this compound

-

Prepare a suspension of 20 g (0.12 mole) of the air-dried 2-nitroso-5-nitrotoluene in 100 ml of water in a 500-ml Erlenmeyer flask.

-

Add 50 g (0.17 mole) of powdered potassium dichromate to the suspension.

-

Slowly add 175 ml of 20% sulfuric acid to the mixture with constant swirling.

-

After all the sulfuric acid has been added, stir the mixture and heat it to 50°C.

-

Remove the heat source and maintain the temperature between 50°C and 55°C by cooling in an ice bath as the exothermic reaction proceeds.

-

After 20 minutes, raise the temperature to 65° ± 3°C and maintain it for 1 hour.

-

Cool the solution to 20°C and add 250 g of ice.

-

Stir the mixture for a few minutes, then filter with suction using hardened filter paper, and wash the solid with 35 ml of ice water.

-

Suspend the solid in 25 ml of water and dissolve it by the gradual addition of 55–65 ml of 10% sodium carbonate solution.

-

Filter the solution and acidify the filtrate with 25 ml of 20% sulfuric acid.

-

Cool the mixture and filter the precipitated this compound.

-

Wash the product with 25 ml of ice water. The yield of the crude, air-dried acid is 16–18 g (63–71%).

-

Recrystallize the crude product from 110–125 ml of 1% hydrochloric acid to obtain 15–17 g (59–67%) of pure this compound with a melting point of 179–180°C.

Diagram of Synthesis Workflow

Caption: Synthesis of this compound.

Reactivity and Potential Applications

Chemical Reactivity

The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro groups activate the ring towards attack by nucleophiles. Studies on the decomposition of this compound by alkali indicate that either nitro group can be replaced by a hydroxyl group.[11] The reactivity is influenced by the position of the nitro groups relative to the carboxylic acid and to each other.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including dyes and pigments.[4] Its functional groups (carboxylic acid and nitro groups) can be readily transformed into other functionalities, making it a versatile building block.

Relevance to Drug Development

While direct pharmacological applications of this compound are not extensively documented, related nitroaromatic compounds have shown biological activity. For instance, alkyl esters of the isomeric 3,5-dinitrobenzoic acid have demonstrated antimycobacterial activity.[12] It is hypothesized that such compounds may act as active drugs rather than prodrugs, with potential targets including enzymes like DprE1.[12] This suggests that derivatives of this compound could be explored for similar biological activities. The compound can also be used as a scaffold for the synthesis of novel chemical entities for screening in drug discovery programs.

Diagram of Research Logic

Caption: Research workflow for drug discovery.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Table 5: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life. |

Data sourced from various safety data sheets.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a NIOSH-approved respirator with an appropriate cartridge if dusts are likely to be generated.

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Conclusion

This compound (CAS 610-28-6) is a well-characterized chemical compound with established synthetic routes and a range of potential applications. Its utility as a chemical intermediate is clear, and its structural motifs suggest potential for exploration in the field of drug discovery, particularly in the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this compound, emphasizing safe handling and providing detailed technical information to support further investigation and application.

References

- 1. This compound | 610-28-6 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound(610-28-6) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound(610-28-6) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-Dinitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical data, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physicochemical Data

The accurate determination of the melting and boiling points of a compound is crucial for its identification, purity assessment, and process development. The data for this compound are summarized below.

| Physicochemical Property | Value | Notes |

| Melting Point | 177 - 182 °C | A range is often reported, indicative of the transition from solid to liquid.[1][2][3][4] |

| Boiling Point | 419.6 ± 35.0 °C | This value is a prediction and should be treated as an estimate.[1][2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform particle size. The dry, powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Determination:

-

Rapid Determination (Optional but Recommended): The sample is heated rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

Due to the high predicted boiling point of this compound, decomposition may occur before it boils at atmospheric pressure. Therefore, specialized techniques or vacuum distillation would be necessary for an experimental determination. The Siwoloboff method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount (a few drops) of the substance (if liquid) is placed into the small test tube. Since this compound is a solid at room temperature, it would need to be melted first.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or a small piece of tubing.

-

Heating: The entire assembly is immersed in an oil bath within a Thiele tube. The Thiele tube is designed to ensure uniform heating by convection.

-

Observation: The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standardized workflow for the determination of key physicochemical properties of a chemical compound, such as this compound.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

The Solubility of 2,5-Dinitrobenzoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 2,5-Dinitrobenzoic Acid in Water and Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a nitroaromatic carboxylic acid of significant interest in various fields of chemical research and development, including as an intermediate in the synthesis of dyes and other organic compounds. A thorough understanding of its solubility in different solvent systems is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of dinitrobenzoic acid isomers, focusing on available quantitative data, detailed experimental methodologies for solubility determination, and thermodynamic modeling of solubility.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of 3,5-Dinitrobenzoic acid in a range of common organic solvents at various temperatures. This data is crucial for solvent selection in processes such as crystallization, reaction, and formulation. The solubility of 3,5-dinitrobenzoic acid generally increases with temperature in all the solvents tested.[1][2]

Table 1: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Solvents at Different Temperatures (K)

| Temperature (K) | Water | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Toluene | Dichloromethane |

| 273.15 | 0.0003 | 0.133 | 0.088 | 0.048 | 0.065 | 0.005 | 0.012 |

| 283.15 | 0.0004 | 0.178 | 0.121 | 0.068 | 0.091 | 0.008 | 0.018 |

| 293.15 | 0.0006 | 0.235 | 0.163 | 0.094 | 0.125 | 0.012 | 0.026 |

| 303.15 | 0.0008 | 0.306 | 0.218 | 0.128 | 0.169 | 0.018 | 0.038 |

| 313.15 | 0.0011 | 0.392 | 0.287 | 0.173 | 0.226 | 0.027 | 0.054 |

| 323.15 | 0.0015 | 0.495 | 0.373 | 0.231 | 0.299 | 0.040 | 0.077 |

Data extracted from Zhang et al., Journal of Chemical Research, 2017.[2]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[3][4][5] The following protocol outlines the steps for determining the solubility of a compound like this compound.

Materials and Equipment:

-

This compound (or the compound of interest)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Sintered glass funnel or syringe filter (with appropriate membrane)

-

Volumetric flasks and pipettes

-

Drying oven

-

Beakers and conical flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solute and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the solution using a syringe filter into a pre-weighed container (e.g., a beaker or evaporating dish). This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the container with the known volume of the saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution in a drying oven at a temperature below the decomposition point of the solute.

-

Once all the solvent has evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the container with the residue minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated using various thermodynamic models. These models are valuable for interpolating and extrapolating solubility data to different temperatures and for understanding the thermodynamics of the dissolution process. One commonly used model is the modified Apelblat equation.[6][7][8]

The modified Apelblat equation relates the mole fraction solubility (x) to the absolute temperature (T) and is given by:

ln(x) = A + B/T + C * ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental solubility data. These parameters are specific to the solute-solvent system. The model can provide a good representation of the temperature dependence of solubility for many systems.

Conclusion

This technical guide has provided an overview of the solubility of dinitrobenzoic acids, with a focus on the available data for 3,5-Dinitrobenzoic acid as a proxy for this compound. The detailed experimental protocol for the gravimetric determination of solubility and the introduction to thermodynamic modeling offer researchers the necessary tools to investigate the solubility of this compound and other related compounds. Accurate solubility data is fundamental for the successful design and optimization of chemical processes in research and industry.

References

Synthesis of 2,5-Dinitrobenzoic Acid from o-Nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,5-Dinitrobenzoic acid, a significant compound in various chemical and pharmaceutical applications, starting from o-nitrobenzoic acid. This document provides a comprehensive overview of the synthesis, including reaction mechanisms, detailed experimental protocols, and key quantitative data.

Synthesis Pathway Overview

The primary method for synthesizing this compound from o-nitrobenzoic acid is through electrophilic aromatic substitution, specifically a nitration reaction. In this process, a nitro group (-NO2) is introduced onto the benzene (B151609) ring of o-nitrobenzoic acid. The presence of the electron-withdrawing nitro and carboxylic acid groups on the starting material directs the incoming nitro group to the 5-position, yielding the desired this compound.

A historical method for the preparation of this compound involves the nitration of o-nitrobenzoic acid followed by the fractional crystallization of the resulting isomeric acids as their barium salts.[1] This guide, however, will focus on the direct nitration and subsequent purification of the product.

Physicochemical Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of o-Nitrobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Melting Point | 147.5 °C |

| Appearance | Yellowish-white crystalline solid |

| CAS Number | 552-16-9 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄N₂O₆ |

| Molecular Weight | 212.12 g/mol [2][3] |

| Melting Point | 178-182 °C[3][4] |

| Appearance | Light yellow crystalline powder[4] |

| CAS Number | 610-28-6[2][3] |

Experimental Protocol: Nitration of o-Nitrobenzoic Acid

Materials:

-

o-Nitrobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric excess of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid with constant stirring. This mixture should be prepared in an ice bath and used promptly.

-

Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve o-nitrobenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of o-nitrobenzoic acid, ensuring the temperature of the reaction mixture is maintained below 10 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period (typically 1-2 hours, but should be monitored by techniques like TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.[1] An older method for separating the 2,5-isomer from other potential dinitrobenzoic acid isomers involves fractional crystallization of their barium salts.[1]

Synthesis and Workflow Diagrams

To visually represent the synthesis pathway and the experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Synthesis pathway of this compound from o-nitrobenzoic acid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-二硝基苯甲酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. fvs.com.py [fvs.com.py]

An In-depth Technical Guide to the Synthesis of 2,5-Dinitrobenzoic Acid via Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of 2,5-dinitrobenzoic acid, a key intermediate in the production of various organic compounds, including dyes and pigments.[1][2] The document details a well-established experimental protocol, presents key chemical and physical data in a structured format, and illustrates the synthetic workflow. The focus is on the oxidation step leading to the formation of the target molecule, providing valuable information for researchers in organic synthesis and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties for the starting material and the final product is presented below.

| Property | 2,5-Dinitrotoluene | This compound |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₄N₂O₆ |

| Molecular Weight | 182.13 g/mol | 212.12 g/mol [1][3][4] |

| Appearance | Yellow-to-orange-yellow crystals[5][6] | Prismatic crystals[2] or yellow crystals |

| Melting Point | 52.5 °C[5] | 177-182 °C[1][2][7] |

| Boiling Point | 284 °C[5] | 419.6±35.0 °C (Predicted)[1] |

| Solubility | Soluble in ethanol; very soluble in carbon disulfide.[5] Water solubility: 219 mg/L at 25 °C.[5] | Soluble in ethanol, ether, and hot water.[2] |

| CAS Number | 619-15-8[8] | 610-28-6[3][8] |

Synthesis of this compound

This compound can be prepared through several synthetic routes, including the nitration of o-nitrobenzoic acid and the oxidation of 2,5-dinitrotoluene.[8] A well-documented laboratory-scale synthesis involves a two-step process starting from 5-nitro-2-aminotoluene. This process first generates an intermediate, 2-nitroso-5-nitrotoluene, which is subsequently oxidized to yield this compound.[8]

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[8]

Part A: Synthesis of 2-Nitroso-5-nitrotoluene (Intermediate)

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 50 g (0.33 mole) of pulverized 5-nitro-2-aminotoluene.

-

Add an ice-cold solution of 200 ml of concentrated sulfuric acid in 50 ml of water.

-

While stirring the suspension at room temperature, prepare a solution of Caro's acid by adding 300 g (1.11 moles) of pulverized potassium persulfate to 175 ml of ice-cold concentrated sulfuric acid in a 2-liter beaker.

-

Add the Caro's acid solution to the stirred suspension of 5-nitro-2-aminotoluene.

-

Filter the resulting solid with suction and wash it with 400 ml of water.

-

Transfer the wet material to a 5-liter round-bottomed flask, add approximately 700 ml of water, and steam-distill the mixture.

-

Filter the 2-nitroso-5-nitrotoluene from the distillate. The total yield of the air-dried product is typically 30–39 g (55–71%).

Part B: Oxidation to this compound

-

Prepare a suspension of 20 g (0.12 mole) of the air-dried 2-nitroso-5-nitrotoluene in 100 ml of water in a 500-ml Erlenmeyer flask.

-

To this suspension, add 50 g (0.17 mole) of powdered potassium dichromate.

-

Slowly add 175 ml of 50% (by volume) sulfuric acid to the mixture.

-

After all the sulfuric acid has been added, stir and heat the mixture to 50°C.

-

Remove the heat source. The temperature should be maintained between 50°C and 55°C by cooling in an ice bath as the exothermic reaction proceeds.

-

After 20 minutes, raise the temperature to 65°C ± 3°C and maintain it for 1 hour.

-

Cool the solution to 20°C and add 250 g of ice.

-

Stir the mixture for a few minutes, then filter with suction using hardened filter paper.

-

Wash the solid with 35 ml of ice water.

-

Suspend the solid in 25 ml of water in a 600-ml beaker and slowly dissolve it by the gradual addition of 55–65 ml of 10% sodium carbonate solution.

-

Filter the solution and acidify the filtrate with 50% (by volume) sulfuric acid.

-

Cool the mixture, and filter the precipitated this compound with suction.

-

Wash the product with 50 ml of ice water. The yield of the crude, dry acid is 15–17 g (60–68% based on the nitroso compound).

-

The crude acid can be recrystallized from hot water for further purification. A solution of 10 g of the acid in 110 ml of boiling water, when filtered and chilled, yields 9.18 g of purified product.[8]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 5-nitro-2-aminotoluene.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The table below summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Reference |

| Starting Material (5-nitro-2-aminotoluene) | 50 g (0.33 mole) | [8] |

| Intermediate Yield (2-nitroso-5-nitrotoluene) | 30–39 g (55–71%) | [8] |

| Crude Product Yield (this compound) | 15–17 g (60–68% from intermediate) | [8] |

| Purification Yield (Recrystallization) | 9.18 g from 10 g of crude product | [8] |

| Melting Point (Purified Product) | 177-178 °C | [7] |

Conclusion

The synthesis of this compound via the oxidation of a 2-nitroso-5-nitrotoluene intermediate is a robust and well-documented method that provides good yields. The detailed protocol and quantitative data presented in this guide offer valuable insights for researchers engaged in the synthesis of nitroaromatic compounds. Adherence to the specified reaction conditions is crucial for achieving optimal results and ensuring the safe execution of the synthesis. This compound serves as a versatile building block in various fields, and a thorough understanding of its synthesis is fundamental for its application in further research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 610-28-6 [chemicalbook.com]

- 3. This compound | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1591 - 2,5-DINITROTOLUENE [inchem.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Proton Tunneling Dynamics in the Hydrogen-Bonded Dimer of 2,5-Dinitrobenzoic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical examination of the quantum mechanical phenomenon of proton tunneling within the hydrogen-bonded cyclic dimer of 2,5-Dinitrobenzoic acid. It synthesizes experimental findings, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the complex interplay between classical and quantum dynamics governing proton transfer.

Introduction: The Quantum Nature of Hydrogen Bonds

Hydrogen bonds are fundamental to the structure and function of countless chemical and biological systems. While often depicted as static interactions, the proton within a hydrogen bond can be highly dynamic, capable of transferring between donor and acceptor atoms. In systems with a symmetric double-well potential, such as the cyclic dimer of this compound, this transfer can occur via two distinct mechanisms: a classical, thermally activated "over-the-barrier" hop and a non-classical, quantum mechanical "through-the-barrier" tunnel.

The study of this compound (2,5-DNBA) offers a compelling case study into these dynamics. Its carboxylic acid groups form stable, centrosymmetric dimers in the solid state, creating a well-defined system for investigating the fundamental principles of proton transfer. Understanding these dynamics is crucial, as proton tunneling plays a significant role in enzymatic reactions, acid-base chemistry, and the mechanisms of certain drugs. This guide details the experimental protocols and theoretical models used to characterize this phenomenon in 2,5-DNBA and presents the key quantitative findings.

Theoretical Framework: Modeling Proton Motion

The dynamics of the proton in the 2,5-DNBA dimer are governed by a potential energy surface with two equivalent minima, corresponding to the proton being localized on either oxygen atom of the carboxylic acid group.

-

Classical Hopping (Over-the-Barrier): At higher temperatures, the proton possesses sufficient thermal energy to overcome the potential energy barrier separating the two minima. This process is highly temperature-dependent and can be described by classical transition state theory.

-

Quantum Tunneling (Through-the-Barrier): At lower temperatures, the wave-like nature of the proton becomes significant. It has a non-zero probability of appearing on the other side of the potential barrier, even without the requisite energy to overcome it. This incoherent tunneling process is less dependent on temperature than classical hopping.

A comprehensive model of the proton dynamics in 2,5-DNBA must also account for a third motion: the two-site hopping or libration of the entire dimer molecule.[1][2] These three independent stochastic processes—classical hopping, quantum tunneling, and dimer libration—collectively influence the spin-lattice relaxation of protons and deuterons, which can be measured using NMR spectroscopy.[3]

The proton-transfer dynamics are specifically characterized by two distinct correlation times[1][2]:

-

τ_ov : Describes the thermally activated jumps over the barrier.

-

τ_tu : Describes the tunneling motion through the barrier.

By applying a theoretical model derived from the Schrödinger equation, the temperature dependence of the tunneling correlation time (1/τ_tu) can be explicitly calculated.[1][3] This allows for the determination of a critical temperature, T_tun, below which the tunneling pathway becomes the dominant mechanism for proton transfer.[3]

Experimental Protocols: Probing Dynamics with NMR

Nuclear Magnetic Resonance (NMR) relaxation time measurements are a powerful tool for investigating molecular dynamics on the pico- to millisecond timescale. The primary method detailed in the literature for 2,5-DNBA involves temperature-dependent measurements of spin-lattice relaxation times.[1][2][4]

Sample Preparation

-

Synthesis: this compound is a commercially available solid.[5][6] For experimental use, it is typically purified by recrystallization.

-

Deuteration: To study the kinetic isotope effect, a deuterated sample is prepared. This is achieved by dissolving 2,5-DNBA in a deuterated solvent (e.g., methanol-d4) and allowing the hydroxyl proton to exchange with deuterium. The solvent is then evaporated, leaving the deuterated solid. This process is repeated to ensure high levels of deuteration.

NMR Relaxation Measurements

-

Instrumentation: A solid-state NMR spectrometer is used to perform the relaxation experiments.

-

Nuclei: Experiments are conducted on both protons (¹H) and deuterons (²H) in the deuterated sample.

-

Relaxation Parameters Measured:

-

Proton Spin-Lattice Relaxation Time (T1): Measurements are performed at multiple frequencies (e.g., 24.7 MHz and 55.2 MHz) to probe dynamics at different timescales.[1][2][4]

-

Proton Spin-Lattice Relaxation Time in the Rotating Frame (T1ρ): This measurement is sensitive to slower motions and is performed at a specific spin-locking field strength (e.g., B1 = 9 G).[1][2][4]

-

Deuteron (B1233211) Spin-Lattice Relaxation Time (T1): Measured at a specific frequency (e.g., 55.2 MHz) to compare with the proton data.[1][2][4]

-

-

Temperature Control: All measurements are conducted over a wide range of temperatures, typically from well below 100 K to just below the melting point, to map the transition from quantum to classical regimes.

Data Analysis Workflow

The experimental relaxation data (T1 and T1ρ vs. Temperature) are analyzed by fitting them to a theoretical model that incorporates the three motional processes.

The analysis reveals that the minimum observed in the low-temperature T1ρ data corresponds to the classical hopping motion, while the flattening of the T1 curves at very low temperatures is a signature of the dominance of incoherent tunneling.[1][2]

Quantitative Data and Key Findings

Analysis of the NMR relaxation data for this compound yields several key quantitative parameters that characterize the proton and deuteron transfer dynamics.

| Parameter | Proton (¹H) | Deuteron (²H) | Significance |

| Tunneling Onset Temperature (T_tun) | ~46.5 K[3] | ~87.2 K[2] | Temperature below which tunneling becomes the primary transfer mechanism. |

| Dynamics | Fast | Much Slower[2] | Demonstrates a significant kinetic isotope effect, confirming the quantum nature of the low-temperature transfer. |

| Dominant Low-Temp Mechanism | Incoherent Tunneling | Incoherent Tunneling | Below T_tun, the transfer rate becomes largely independent of temperature. |

| High-Temp Mechanism | Classical Hopping | Classical Hopping | Occurs across the entire temperature range studied.[2] |

Key Observations and Interpretations:

-

Coexistence of Mechanisms: A crucial finding is that classical, over-the-barrier proton transfer occurs across the entire temperature regime. Incoherent tunneling does not replace it but becomes the dominant process at low temperatures.[1][2]

-

Kinetic Isotope Effect (KIE): The correlation times for deuteron transfer are significantly longer than for proton transfer, indicating much slower dynamics.[2] This large KIE is a hallmark of a reaction coordinate that involves the breaking of a bond to hydrogen/deuterium and is strong evidence for a tunneling mechanism.

-

Absence of a Smooth Transition: The experimental data for 2,5-DNBA challenge theoretical models that predict a smooth transition between the classical and quantum tunneling regimes. Instead, a distinct low-temperature region dominated by tunneling is observed.[1][2]

-

Dimer Libration: The motion of the entire dimer unit is observed as a T1ρ minimum at high temperatures, just below the melting point, demonstrating the complex hierarchy of motions present in the crystal lattice.[1][2]

Visualizing the Dynamics and Processes

To better illustrate the concepts discussed, the following diagrams visualize the molecular system and the interplay of the dynamic processes.

Proton Transfer in the 2,5-DNBA Dimer

The proton transfer occurs within the cyclic dimer formed by two molecules. The potential energy surface for this transfer has a double-well shape, allowing for both classical and quantum transfer pathways.

Hierarchy of Molecular Motions

The observed NMR relaxation rates are a composite result of three distinct molecular motions, each dominant in a different temperature regime or probed by a different NMR experiment.

Conclusion and Outlook

The study of this compound provides clear and quantitative evidence for the coexistence of classical and quantum proton transfer mechanisms in a hydrogen-bonded solid. By employing detailed, temperature-dependent NMR relaxation studies, it is possible to deconvolute the contributions from proton tunneling, classical hopping, and overall dimer libration. The findings highlight a distinct transition to a tunneling-dominated regime at low temperatures (~46.5 K for protons) and reveal a significant kinetic isotope effect, confirming the quantum mechanical nature of the process.

For researchers in drug development and materials science, this work underscores the importance of considering quantum effects in systems involving hydrogen bonds. The rate of proton transfer can be a critical determinant in enzyme catalysis, receptor-ligand binding, and the conductivity of organic materials. The methodologies outlined here provide a robust framework for investigating such dynamics, paving the way for a more profound understanding and manipulation of molecular systems where proton tunneling is a key functional element.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of Schrödinger equation to study the tunnelling dynamics of proton transfer in the hydrogen bond of this compound: proton T1 T1rho, and deuteron T1 relaxation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

2,5-Dinitrobenzoic Acid: A Technical Safety and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and hazard data for 2,5-Dinitrobenzoic acid (CAS No. 610-28-6). Due to a notable scarcity of specific toxicological data for this particular isomer, this document critically evaluates existing information and supplements it with data from related dinitrobenzoic acid isomers and other nitroaromatic compounds to provide a robust understanding of its potential hazards. This guide is intended to inform risk assessment and guide safe handling practices in research and development settings. It includes a summary of physicochemical properties, hazard classifications, potential toxicological effects, and generalized experimental protocols for cytotoxicity and genotoxicity assessment. A proposed mechanism of toxicity, based on the known reactivity of nitroaromatic compounds, is also presented.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₇H₄N₂O₆. While it is one of six constitutional isomers of dinitrobenzoic acid, it is significantly less studied than its counterparts, such as 3,5-dinitrobenzoic acid. The position of the nitro groups on the benzene (B151609) ring profoundly influences the molecule's chemical reactivity and biological activity. This guide aims to consolidate the limited available safety data for this compound and provide a comparative analysis with related compounds to facilitate a thorough understanding of its potential hazards for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 610-28-6 | [1] |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| Appearance | Not explicitly stated for 2,5-isomer; isomers are typically light yellow crystalline solids. | [2] |

| pKa | 1.62 | |

| Water Solubility | Data not available for 2,5-isomer. 3,5-isomer: 2.64 g/100mL at 25°C. | [3] |

| Log Pow (Octanol-Water Partition Coefficient) | Data not available for 2,5-isomer. 3,5-isomer: 0.15. | [3] |

Hazard Identification and Classification

Specific GHS classification for this compound is largely unavailable in public databases. A Safety Data Sheet from ChemicalBook indicates no data is available for most hazard classifications[4]. Therefore, the hazard profile is inferred from data on related isomers, primarily 3,5-dinitrobenzoic acid.

Table 2: GHS Hazard Classification (Inferred from 3,5-Dinitrobenzoic Acid)

| Hazard Class | Hazard Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life | [6] |

Toxicological Data

Table 3: Quantitative Toxicological Data for Dinitrobenzoic Acid Isomers and Related Compounds

| Compound | Test | Species | Route | Value | Reference |

| 3,5-Dinitrobenzoic acid | LD50 | Rat | Oral | 1800 mg/kg | [5] |

| 3,5-Dinitrobenzoic acid | LC50 | Fish | - | 42.33 mg/L | [3] |

| 4-chloro-3,5-dinitrobenzoic acid | EC50 | Tetrahymena pyriformis | - | 104.47 µM | [7] |

The lack of specific LD50, LC50, and other quantitative toxicity data for this compound is a significant data gap that should be addressed through experimental studies.

Potential Health Effects

Based on the hazard classifications of related isomers, exposure to this compound may result in the following health effects:

-

Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: May cause redness, itching, and inflammation upon contact with the skin.

-

Eye Irritation: May cause serious eye irritation, including redness, pain, and watering.

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.

-

Methemoglobinemia: A potential health effect of aromatic nitro compounds is the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin), headache, and dizziness[8].

Proposed Mechanism of Toxicity and Signaling Pathway

The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can induce cellular damage through several mechanisms, primarily oxidative stress and the formation of DNA and protein adducts.

A proposed signaling pathway for the toxicity of this compound is illustrated below. This pathway is hypothetical and based on the known mechanisms of related nitroaromatic compounds.

Figure 1: Proposed signaling pathway for this compound toxicity.

Experimental Protocols

Due to the lack of published experimental studies on the toxicology of this compound, this section provides generalized protocols for key in vitro assays that could be used to assess its cytotoxicity and genotoxicity. These protocols are based on standard methodologies.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Figure 2: Workflow for the Neutral Red Uptake cytotoxicity assay.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., Balb/c 3T3) in appropriate media and conditions.

-

Cell Seeding: Seed cells into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Cell Treatment: Replace the culture medium with the medium containing various concentrations of the test compound and incubate for a defined period (e.g., 24 or 48 hours).

-

Neutral Red Staining: Remove the treatment medium, wash the cells, and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 3 hours.

-

Dye Extraction: Remove the staining medium, wash the cells, and add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the lysosomes of viable cells.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

-

Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in Neutral Red uptake (IC50) compared to the untreated control.

In Vitro Genotoxicity Assay (Comet Assay)

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Figure 3: Workflow for the Comet Assay.

Methodology:

-

Cell Treatment: Expose a suitable cell line (e.g., TK6 or HepG2) to various concentrations of this compound for a short period (e.g., 2-4 hours).

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, apply an electric field to separate the DNA fragments. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Handling and Safety Precautions

Given the potential hazards, the following precautions should be taken when handling this compound:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion